molecular formula C7H4ClF3N2O2 B1652142 Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 1393576-33-4

Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B1652142
CAS No.: 1393576-33-4
M. Wt: 240.57
InChI Key: UBUJNUMBHIGYMT-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H4ClF3N2O2. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position, a trifluoromethyl group at the 2-position, and a carboxylate ester group at the 5-position.

Properties

IUPAC Name

methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O2/c1-15-5(14)3-2-12-6(7(9,10)11)13-4(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUJNUMBHIGYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149734
Record name 5-Pyrimidinecarboxylic acid, 4-chloro-2-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393576-33-4
Record name 5-Pyrimidinecarboxylic acid, 4-chloro-2-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393576-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 4-chloro-2-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes and receptors involved in various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The chloro group can participate in hydrogen bonding and van der Waals interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
  • Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
  • 2-Chloro-4-(trifluoromethyl)pyrimidine

Uniqueness

Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Biological Activity

Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chloro group and a trifluoromethyl group, which significantly influence its chemical reactivity and biological interactions. The molecular formula is C8H6ClF3N2O2C_8H_6ClF_3N_2O_2.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Pyrimidine derivatives are known to modulate enzyme activity, affect cell signaling pathways, and influence gene expression. Specifically, this compound may act as an enzyme inhibitor or modulator, impacting cellular processes such as inflammation and cancer progression.

Biochemical Pathways Involved

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Cell Signaling Modulation : It has been suggested that this compound can influence pathways such as NF-kB, which is critical in immune response regulation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest it may possess anti-inflammatory properties by inhibiting COX-2 activity, similar to other pyrimidine derivatives .
  • Anticancer Potential : The compound has shown promise in inhibiting the proliferation of cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. It demonstrated significant selectivity against cancerous cells compared to normal cells .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of COX-2
AnticancerIC50 values < 1 μM in TNBC cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study 1: Anti-inflammatory Activity

In vitro assays demonstrated that this compound effectively inhibited COX-2 with an IC50 comparable to standard anti-inflammatory drugs. This suggests its potential use in treating inflammatory diseases.

Case Study 2: Anticancer Efficacy

A study involving MDA-MB-231 TNBC cells revealed that treatment with the compound significantly reduced cell viability, showcasing a nearly 20-fold difference in efficacy between cancerous and non-cancerous cells. This selectivity indicates a favorable therapeutic window for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Reactant of Route 2
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Methyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

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